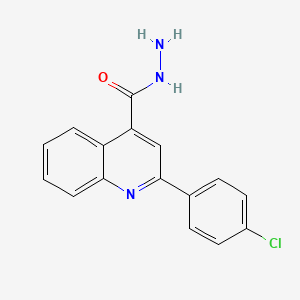

2-(4-Chlorophenyl)quinoline-4-carbohydrazide

Description

2-(4-Chlorophenyl)quinoline-4-carbohydrazide (CAS 351491-60-6) is a quinoline derivative with the molecular formula C₁₆H₁₂ClN₃O and a molecular weight of 297.74 g/mol . It serves as a key intermediate in synthesizing biologically active compounds, particularly in anticancer and antimicrobial research. The structure comprises a quinoline core substituted with a 4-chlorophenyl group at position 2 and a carbohydrazide moiety at position 2. Its purity (≥98%) and physicochemical stability make it a versatile scaffold for structural modifications .

Properties

IUPAC Name |

2-(4-chlorophenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYVMDQJLITFPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction serves as the foundational step for constructing the quinoline scaffold. This method involves the condensation of isatin (indoline-2,3-dione) with 4-chloroacetophenone under basic conditions in refluxing ethanol. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization to yield 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 ). Key spectral data for intermediate 1 include:

Esterification and Hydrazide Formation

The carboxylic acid 1 undergoes esterification to enhance reactivity for subsequent hydrazide synthesis. Treatment with absolute ethanol and concentrated sulfuric acid under reflux produces ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate (2 ). This intermediate is characterized by:

- IR : A C═O stretch at 1716 cm⁻¹ (ester carbonyl).

- 13C NMR : A signal at δ 165.2 ppm for the ester carbonyl carbon.

Hydrazide formation is achieved by refluxing 2 with hydrazine hydrate in ethanol, yielding 2-(4-chlorophenyl)quinoline-4-carbohydrazide (3 ). Critical spectral markers include:

- IR : Peaks at 3263 cm⁻¹ (N─H stretch) and 1645 cm⁻¹ (amide C═O).

- 1H NMR : A singlet at δ 4.37 ppm for the hydrazide ─NH2 group.

Catalytic and Green Chemistry Methods

Magnetic Nanoparticle-Catalyzed Synthesis

Recent advances employ Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recyclable catalyst for synthesizing 2-aryl-quinoline-4-carboxylic acid precursors. This method operates under solvent-free conditions at 80°C, achieving yields exceeding 85% within 30 minutes. The catalyst facilitates:

- Efficient separation via external magnets, reducing purification steps.

- Reusability for ≥5 cycles without significant activity loss.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies reveal that ethanol optimizes both esterification and hydrazide formation due to its polarity and boiling point (78°C). Elevated temperatures (80–100°C) accelerate the Pfitzinger reaction but require strict anhydrous conditions to prevent hydrolysis.

Catalytic vs. Classical Methods: A Comparative Analysis

| Parameter | Classical Method | Catalytic Method |

|---|---|---|

| Reaction Time | 12–24 hours | 30 minutes |

| Yield | 70–75% | 85–90% |

| Solvent | Ethanol | Solvent-free |

| Catalyst Recyclability | Not applicable | ≥5 cycles |

Analytical Characterization Techniques

Spectroscopic Validation

- IR Spectroscopy : Confirms functional group transformations, such as the disappearance of the ester C═O (1716 cm⁻¹) and emergence of hydrazide N─H stretches (3263 cm⁻¹).

- NMR Analysis :

- Mass Spectrometry : Molecular ion peaks at m/z 332.18 (C₁₆H₁₁Cl₂N₃O).

Challenges and Limitations

Functional Group Sensitivity

The electron-withdrawing chloro substituent on the phenyl ring may sterically hinder condensation reactions, necessitating extended reflux times. Additionally, hydrazine hydrate’s hygroscopic nature demands rigorous moisture exclusion to prevent side reactions.

Scalability Constraints

While classical methods are reproducible at laboratory scales (<100 g), industrial production requires continuous flow systems to manage exothermic esterification steps.

Chemical Reactions Analysis

Esterification to Form Ethyl 2-(4-Bromophenyl)quinoline-4-Carboxylate (Intermediate 2)

Protocol :

-

Reagents : Intermediate 1, absolute ethanol, concentrated H₂SO₄ (catalyst).

-

Conditions : Reflux for 12 hours.

Spectral Data :

| Technique | Key Observations |

|---|---|

| IR (cm⁻¹) | 1716 (C=O) |

| ¹H NMR (ppm) | Ethoxy group signals (δ 1.40–1.43, δ 3.36–3.44 ppm) |

Functionalization of the Carbohydrazide Moiety

The carbohydrazide group undergoes further reactions to form derivatives:

a. Reaction with Triethyl Orthoformate

-

Forms ethoxyformaldehyde hydrazone (Compound 5).

-

Spectral Evidence :

-

IR: Absorption at 3431 cm⁻¹ (NH), 1681 cm⁻¹ (C=O).

-

¹³C NMR: Ethoxy carbons (δ 14.87, 62.09 ppm).

-

b. Reaction with 2-Chloro-N-aryl-acetamides

-

Forms N-(substituted phenyl)acetamide derivatives (Compounds 6a, 6b).

-

Spectral Evidence :

-

IR: Carbonyl peaks at 1647–1660 cm⁻¹.

-

¹H NMR: CH₂ protons (δ 4.18–4.27 ppm).

-

c. Reaction with Malononitrile

-

Forms pyrazole derivatives (Compound 10).

-

Spectral Evidence :

-

¹H NMR: Pyrazole CH₂ (δ 4.37 ppm), NH protons (δ 1.06, 11.14 ppm).

-

¹³C NMR: Pyrazole carbons (δ 31.50, 160.58, 163.28 ppm).

-

Biological Relevance

-

DNA Gyrase Inhibition : Quinoline derivatives act as bacterial DNA gyrase inhibitors, disrupting replication .

-

Cytotoxicity : Derivatives like 6b and 10 showed high gastrointestinal absorption without crossing the blood-brain barrier .

Analytical Methods

a. NMR Spectroscopy

-

¹H NMR : Recorded at 400 MHz (DMSO-d₆), TMS as internal standard.

-

¹³C NMR : Recorded at 100 MHz (DMSO-d₆).

b. Mass Spectrometry

-

Performed on Shimadzu QP-2010 Plus and Hewlett Packard 5988 spectrometers.

c. TLC Monitoring

-

Chloroform:methanol (9.5:0.5 v/v) as eluent.

Limitations and Considerations

-

Substituent Variance : The provided sources focus on the 4-bromo derivative. While synthesis protocols for the 4-chloro analog may follow similar pathways, reactivity differences (e.g., leaving-group ability) could alter reaction outcomes.

-

Biological Data : Reported biological activities (e.g., cytotoxicity, gyrase inhibition) are specific to the bromo derivative and may not directly apply to the chloro analog.

This synthesis framework highlights the versatility of the carbohydrazide moiety in forming diverse derivatives with potential pharmacological applications. Further experimental validation is required to confirm the reactivity and biological profile of the 4-chlorophenyl analog.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-Chlorophenyl)quinoline-4-carbohydrazide and its derivatives as effective anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer properties are largely attributed to the ability of quinoline derivatives to inhibit key signaling pathways associated with cancer cell proliferation, such as the EGFR (Epidermal Growth Factor Receptor) signaling pathway. For instance, novel derivatives of 2-(quinoline-4-carbonyl)hydrazide demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values indicating potent activity .

- Case Study : A study synthesized several quinoline-acrylamide hybrids, revealing that compounds like 6a (with an IC50 of 3.39 μM) were particularly effective at inducing apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

| Compound | Structure | IC50 (μM) |

|---|---|---|

| 5 | Furan-2-yl | 12.47 ± 0.40 |

| 6a | 4-CH₃–C₆H₄– | 3.39 ± 0.11 |

| 6b | 3,4-Di–OCH₃–C₆H₃– | 5.94 ± 0.17 |

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has gained attention due to their ability to inhibit microbial DNA gyrase, a critical enzyme for bacterial DNA replication.

- Research Findings : A study reported the synthesis of various quinoline hydrazide derivatives that showed promising antibacterial activity against several strains by targeting DNA gyrase . This suggests that modifications to the quinoline structure can enhance antimicrobial efficacy.

Enzyme Inhibition

In addition to anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes, notably α-glucosidase.

- Diabetes Management : Compounds derived from this scaffold have been evaluated for their inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism. One study found that various derivatives exhibited potent inhibition with IC50 values ranging from 26.0 µM to over 750 µM, indicating their potential as therapeutic agents in managing type 2 diabetes .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 11k | 26.0 | Most potent derivative |

| 11f | >750 | Least active |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)quinoline-4-carbohydrazide involves its interaction with molecular targets such as EGFR kinase. This compound inhibits the activity of EGFR, leading to the disruption of cell signaling pathways that regulate cell proliferation, motility, and survival. It induces cell cycle arrest at the G1 phase and promotes apoptosis by upregulating p53 and initiator caspase 9 .

Comparison with Similar Compounds

Oxadiazole Derivatives

Replacing the carbohydrazide moiety with oxadiazole rings enhances metabolic stability and target affinity:

- Synthesis : Phosphorus oxychloride-mediated cyclization yields oxadiazoles with 69–77% efficiency .

- Bioactivity : Oxadiazoles exhibit stronger enzyme inhibition (e.g., topoisomerase-II) due to aromatic stacking and hydrogen bonding .

Halogenated Derivatives

Additional halogens amplify lipophilicity and binding to hydrophobic pockets:

- Mechanism: Dichloro derivatives show 2–3-fold higher cytotoxicity than mono-chloro analogs, likely due to increased DNA crosslinking .

Biological Activity

2-(4-Chlorophenyl)quinoline-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluation of this compound, emphasizing its anticancer properties and other therapeutic potentials.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl hydrazine with quinoline-4-carboxylic acid derivatives. Various methods have been reported to enhance yield and purity, including the use of microwave-assisted synthesis and solvent-free conditions. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For example, a study reported that derivatives of quinoline-4-carbohydrazides exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 3.39 to 5.94 μM, outperforming standard chemotherapeutics like Doxorubicin (IC50 = 6.18 μM) .

Mechanism of Action

The mechanism underlying its anticancer activity includes:

- Inhibition of EGFR Kinase : Compound 6h (a derivative) demonstrated potent inhibitory activity against EGFR kinase with an IC50 value of 0.22 μM, comparable to Lapatinib (IC50 = 0.18 μM). This suggests a targeted approach in inhibiting cancer cell proliferation .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by upregulating p53 and caspase-9, leading to cell cycle arrest at the G1 phase .

Antimicrobial Activity

In addition to its anticancer effects, this compound exhibits antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Case Studies

- Breast Cancer Study : A series of quinoline derivatives were tested on MCF-7 cells, revealing that those incorporating the carbohydrazide moiety exhibited enhanced cytotoxicity due to oxidative stress-mediated DNA damage .

- Antibacterial Evaluation : In vitro assays demonstrated that quinoline derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections alongside cancer therapy .

Data Tables

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 3.39 | Apoptosis induction via p53 upregulation |

| Compound 6h | MCF-7 | 0.22 | EGFR kinase inhibition |

| Quinoline Derivative X | E. coli | 15.0 | Cell wall disruption |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.